molecular formula C14H18O2 B12292036 (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one

(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one

Cat. No.: B12292036
M. Wt: 218.29 g/mol
InChI Key: ZMBMORSEJUWTHM-PKNBQFBNSA-N
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Description

(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one is an organic compound characterized by the presence of a hydroxyphenyl group and a hex-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one typically involves aldol condensation reactions. One common method involves the reaction between 4-hydroxybenzaldehyde and 3,5-dimethylhexan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the hex-2-en-1-one moiety can be reduced to form a saturated compound.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 1-(4-hydroxyphenyl)-3,5-dimethylhexan-1-one.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects, such as scavenging free radicals and inhibiting oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (all-E)-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: Another compound with hydroxyphenyl groups and a conjugated system.

    (E)-(4-hydroxyphenyl)acetaldehyde oxime: Contains a hydroxyphenyl group and an oxime moiety.

Uniqueness

(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one is unique due to its specific structural features, such as the presence of both hydroxyphenyl and hex-2-en-1-one moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one

InChI

InChI=1S/C14H18O2/c1-10(2)8-11(3)9-14(16)12-4-6-13(15)7-5-12/h4-7,9-10,15H,8H2,1-3H3/b11-9+

InChI Key

ZMBMORSEJUWTHM-PKNBQFBNSA-N

Isomeric SMILES

CC(C)C/C(=C/C(=O)C1=CC=C(C=C1)O)/C

Canonical SMILES

CC(C)CC(=CC(=O)C1=CC=C(C=C1)O)C

Origin of Product

United States

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